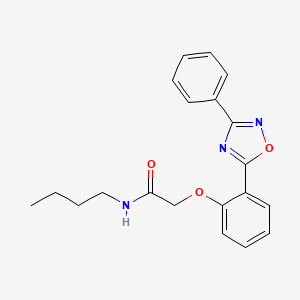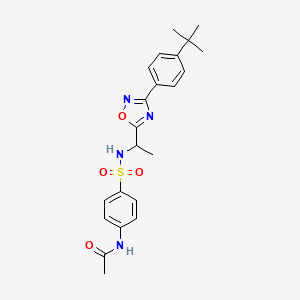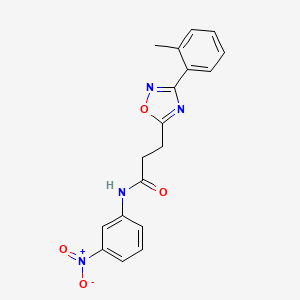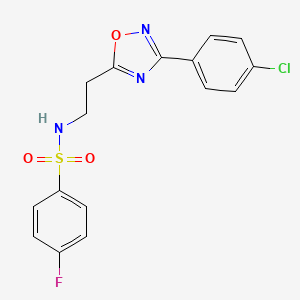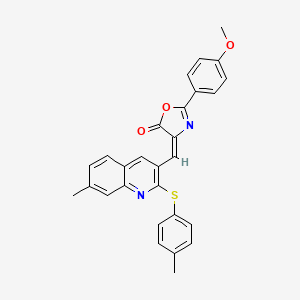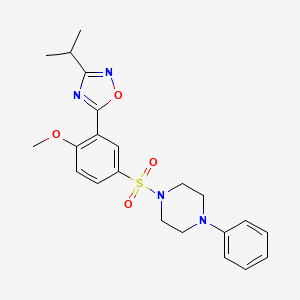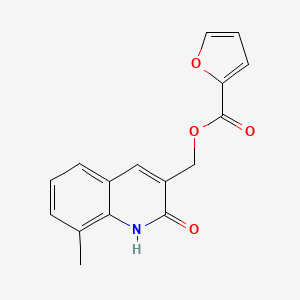
(2-hydroxy-8-methylquinolin-3-yl)methyl furan-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“(2-hydroxy-8-methylquinolin-3-yl)methyl furan-2-carboxylate” is a complex organic compound that contains a quinoline ring and a furan ring. The quinoline ring is substituted with a hydroxy group at the 2nd position and a methyl group at the 8th position. The furan ring is attached to the quinoline ring through a methylene bridge and is substituted with a carboxylate group .
Synthesis Analysis
The synthesis of quinoline derivatives has been extensively studied . Classical synthesis protocols such as Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach are well-known for the construction of the principal quinoline scaffold . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions are also useful for the construction and functionalization of this compound .Molecular Structure Analysis
The molecular structure of “this compound” is complex due to the presence of multiple functional groups and rings . The quinoline ring is a heterocyclic aromatic compound with a benzene ring fused to a pyridine ring . The furan ring is a five-membered aromatic ring containing four carbon atoms and one oxygen atom .Chemical Reactions Analysis
Quinoline derivatives, including “this compound”, can undergo a variety of chemical reactions . These include reactions with various reagents to form new bonds, functionalize the quinoline ring, or create fused ring systems .作用機序
The mechanism of action of HMFC is not fully understood. However, it has been found to interact with several biological molecules, including proteins and nucleic acids. HMFC has been found to bind to the DNA of cells, and it has been used to study DNA-protein interactions.
Biochemical and Physiological Effects:
HMFC has been found to have several biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes, and it has been used to study enzyme kinetics. HMFC has also been found to have antioxidant properties, and it has been used to study oxidative stress in cells.
実験室実験の利点と制限
The advantages of using HMFC in lab experiments include its high purity and its ability to interact with biological molecules. However, one limitation of using HMFC is its relatively high cost compared to other compounds. Additionally, HMFC may not be suitable for certain experiments due to its specific chemical properties.
将来の方向性
There are several future directions for the use of HMFC in scientific research. One potential application is the development of new drugs that target inflammation. HMFC may also be used to study the binding of proteins and nucleic acids in more detail. Additionally, HMFC may be used to study the effects of oxidative stress on cells and to develop new antioxidants. Overall, HMFC is a versatile compound that has several potential applications in scientific research.
合成法
The synthesis of HMFC has been achieved using several methods, including the reaction of 8-methylquinoline-2-carbaldehyde with furan-2-carboxylic acid in the presence of a catalyst. Another method involves the reaction of 2-amino-8-methylquinoline with furan-2-carboxylic acid in the presence of a coupling reagent. These methods have been found to yield high purity HMFC.
科学的研究の応用
HMFC has been used in several scientific research studies, including the development of new drugs and the study of biological processes. HMFC has been found to have anti-inflammatory properties, and it has been used to develop drugs that target inflammation. HMFC has also been used as a fluorescent probe to study the binding of proteins and nucleic acids.
特性
IUPAC Name |
(8-methyl-2-oxo-1H-quinolin-3-yl)methyl furan-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO4/c1-10-4-2-5-11-8-12(15(18)17-14(10)11)9-21-16(19)13-6-3-7-20-13/h2-8H,9H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUOHHTVBWPDBEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C=C(C(=O)N2)COC(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

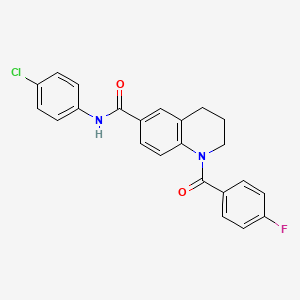
![2-bromo-N-(1-ethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7696872.png)
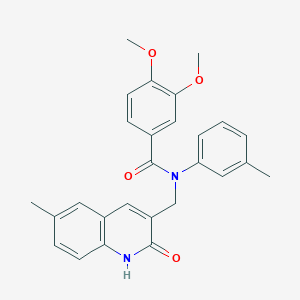
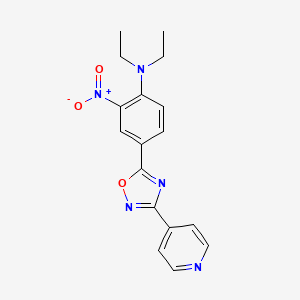


![N'-[(E)-{4-[(4-methylphenyl)methoxy]phenyl}methylidene]-2-phenylacetohydrazide](/img/structure/B7696903.png)
